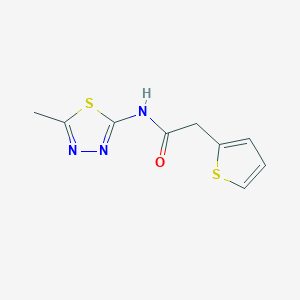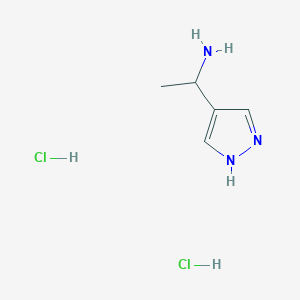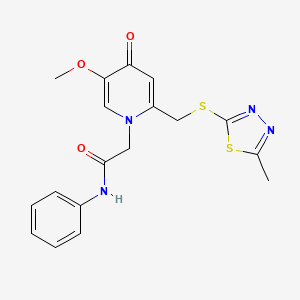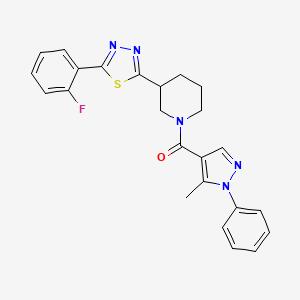![molecular formula C14H16FN3O B2524324 4-(2-(1H-pyrazol-1-yl)ethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2034377-98-3](/img/structure/B2524324.png)
4-(2-(1H-pyrazol-1-yl)ethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(1H-pyrazol-1-yl)ethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a complex heterocyclic compound that features a pyrazole ring, a fluorine atom, and a tetrahydrobenzo[f][1,4]oxazepine structure
Mechanism of Action
Pyrazoles
are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Benzoxazepines
, on the other hand, are a class of compounds that contain a benzene ring fused to an oxazepine ring. Oxazepine is a seven-membered heterocyclic compound containing one oxygen atom, one nitrogen atom, and five carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1H-pyrazol-1-yl)ethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the pyrazole ring through cyclization reactions involving hydrazine and 1,3-diketones. The tetrahydrobenzo[f][1,4]oxazepine core can be synthesized via intramolecular cyclization reactions involving appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2-(1H-pyrazol-1-yl)ethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
4-(2-(1H-pyrazol-1-yl)ethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-(2-(1H-pyrazol-1-yl)ethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: Similar structure but with a chlorine atom instead of fluorine.
4-(2-(1H-pyrazol-1-yl)ethyl)-7-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-(2-(1H-pyrazol-1-yl)ethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can significantly influence its chemical properties, such as increased electronegativity and potential for stronger interactions with biological targets. This makes it unique compared to its chloro and bromo analogs.
Properties
IUPAC Name |
7-fluoro-4-(2-pyrazol-1-ylethyl)-3,5-dihydro-2H-1,4-benzoxazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c15-13-2-3-14-12(10-13)11-17(8-9-19-14)6-7-18-5-1-4-16-18/h1-5,10H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAUYJKBGRIFOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1CCN3C=CC=N3)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride](/img/structure/B2524241.png)
![N-benzyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2524242.png)
![4-methyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B2524245.png)

![1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]propan-1-one](/img/structure/B2524250.png)


![2-[6-METHOXY-3-(4-METHOXYBENZENESULFONYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-PHENYLACETAMIDE](/img/structure/B2524254.png)


![3-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2524257.png)


![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2524264.png)
